molecular formula C8H18ClNO2S B1461884 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride CAS No. 2206609-31-4

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B1461884
CAS No.: 2206609-31-4
M. Wt: 227.75 g/mol
InChI Key: SJASUPHCNKYFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO2S·HCl. It is a derivative of cyclohexanamine, where the amine group is substituted with a methanesulfonylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Formation of Intermediate: Cyclohexanone is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(methanesulfonylmethyl)cyclohexanone.

    Reduction: The intermediate 4-(methanesulfonylmethyl)cyclohexanone is then reduced using a reducing agent like sodium borohydride to yield 4-(methanesulfonylmethyl)cyclohexan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 4-(methanesulfonylmethyl)cyclohexan-1-amine.

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclohexan-1-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexan-1-amine.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexan-1-amine: Lacks the methanesulfonylmethyl group, making it less reactive in certain chemical reactions.

    4-(Methylsulfonyl)cyclohexan-1-amine: Similar structure but without the methylene bridge, resulting in different reactivity and properties.

    4-(Methanesulfonylmethyl)cyclohexanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.

Uniqueness

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is unique due to the presence of both the methanesulfonylmethyl group and the amine group on the cyclohexane ring

Properties

IUPAC Name

4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJASUPHCNKYFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Reactant of Route 3
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Reactant of Route 4
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Reactant of Route 6
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.